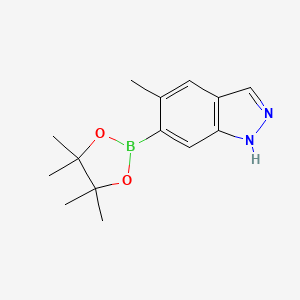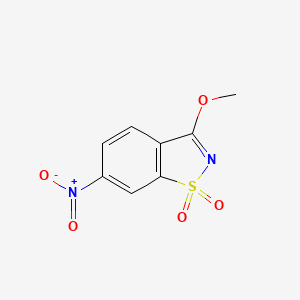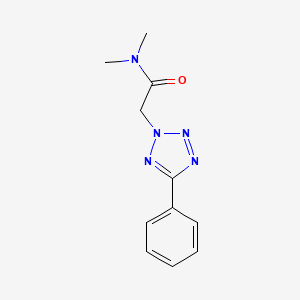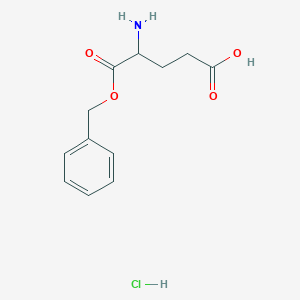![molecular formula C19H24Cl2N2O B15155235 N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine](/img/structure/B15155235.png)
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl ether group, dichlorophenyl moiety, and a dimethylamino propylamine chain, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the benzyl ether and dichlorophenyl intermediates. The key steps include:
Formation of Benzyl Ether: This involves the reaction of benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by the reaction with a phenol derivative to form the benzyl ether.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction using chlorine or other chlorinating agents.
Attachment of Dimethylamino Propylamine Chain: This step involves the reaction of the dichlorophenyl intermediate with dimethylamino propylamine under suitable conditions, such as the presence of a base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The benzyl ether and dichlorophenyl groups may interact with hydrophobic pockets in proteins, while the dimethylamino propylamine chain can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-(METHOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE
- {[4-(BENZYLOXY)-3,5-DIFLUOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE
- {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIETHYLAMINO)PROPYL]AMINE
Uniqueness
The uniqueness of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl ether and dichlorophenyl groups allows for versatile chemical modifications, while the dimethylamino propylamine chain provides potential for biological interactions.
This detailed article provides a comprehensive overview of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H24Cl2N2O |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H24Cl2N2O/c1-23(2)10-6-9-22-13-16-11-17(20)19(18(21)12-16)24-14-15-7-4-3-5-8-15/h3-5,7-8,11-12,22H,6,9-10,13-14H2,1-2H3 |
Clé InChI |
NLPFBJZMXPGJDG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155167.png)
![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)
![4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)


![3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155213.png)
![Ethyl 5-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155227.png)
![5-[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-5-methyl-3-propyl-dihydro-furan-2-one](/img/structure/B15155236.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155240.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B15155248.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B15155254.png)
![ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate](/img/structure/B15155257.png)
